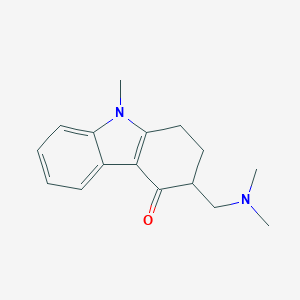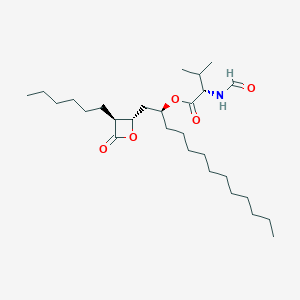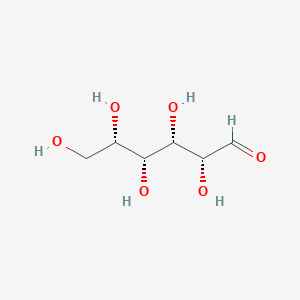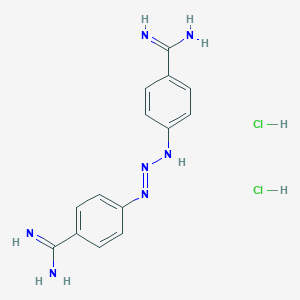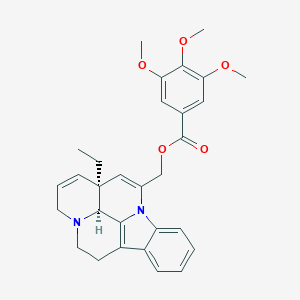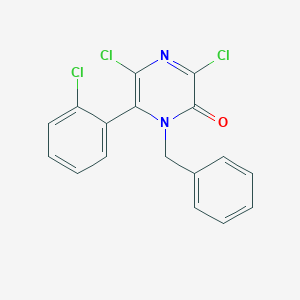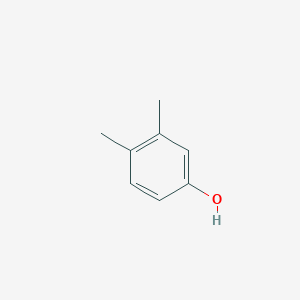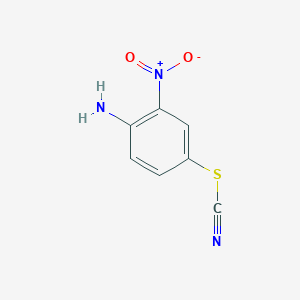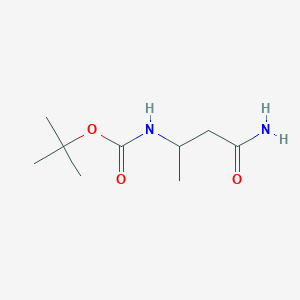
Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is commonly referred to as t-Butyl carbamate and is an organic compound with the chemical formula C8H16N2O3.
Wirkmechanismus
The mechanism of action of t-Butyl carbamate is not well understood. However, it is believed that this compound acts as a nucleophile in organic reactions. It can also act as a source of carbon dioxide in some reactions.
Biochemische Und Physiologische Effekte
T-Butyl carbamate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not considered to be harmful to humans or the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using t-Butyl carbamate in lab experiments is its stability. This compound is relatively stable and can be stored for long periods without significant degradation. Additionally, t-Butyl carbamate is easy to handle and can be used in a variety of reactions. However, one limitation of using this compound is that it is relatively expensive compared to other reagents.
Zukünftige Richtungen
There are several potential future directions for the use of t-Butyl carbamate in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. Additionally, t-Butyl carbamate could be used as a protecting group for amines in the synthesis of new organic compounds. Further research is needed to fully understand the potential applications of t-Butyl carbamate in scientific research.
Conclusion
In conclusion, t-Butyl carbamate is a chemical compound that has potential applications in scientific research. It can be synthesized using several methods and has been used as a protecting group for amines in organic synthesis. T-Butyl carbamate has low toxicity and is relatively stable, making it an attractive reagent for lab experiments. Further research is needed to fully understand the potential applications of t-Butyl carbamate in scientific research.
Synthesemethoden
The synthesis of t-Butyl carbamate can be carried out in several ways. One method involves the reaction of t-Butyl isocyanate with methyl acetoacetate in the presence of a base. Another method involves the reaction of t-Butyl isocyanate with diethyl malonate in the presence of a base. Both methods result in the formation of t-Butyl carbamate.
Wissenschaftliche Forschungsanwendungen
T-Butyl carbamate has been used in scientific research for various applications. One of the primary uses of this compound is as a protecting group for amines in organic synthesis. It can also be used as a reagent in the synthesis of β-lactams and amino acids. Additionally, t-Butyl carbamate has been used in the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
143979-27-5 |
|---|---|
Produktname |
Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) |
Molekularformel |
C9H18N2O3 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
tert-butyl N-(4-amino-4-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C9H18N2O3/c1-6(5-7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13) |
InChI-Schlüssel |
RHTSOFOGPVTVGP-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(CC(=O)N)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



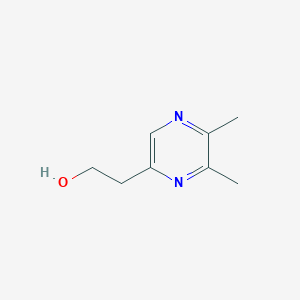
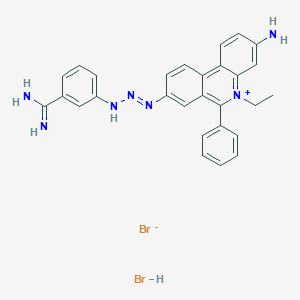
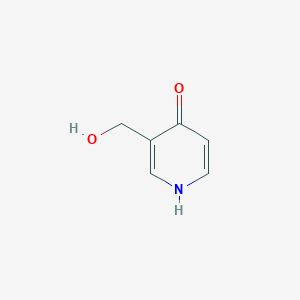
![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)

